DFT-Calculated Vertical Axial Bulkiness: Superior Steric Hindrance over 2,4-Di-tert-butylphenoxy Analog
Density functional theory (DFT) calculations using the Cam-B3LYP method with a 6-311G(d) basis set reveal that the 2,4-di-tert-pentylphenoxy substituent provides a measurably larger steric barrier than the closely related 2,4-di-tert-butylphenoxy group when attached to the peripheral positions of zinc phthalocyanine (ZnPc) [1]. This increased steric bulk is a direct consequence of the larger tert-pentyl (2-methylbutan-2-yl) groups compared to tert-butyl groups [1].
| Evidence Dimension | Vertical axial bulkiness of substituent on ZnPc peripheral position |
|---|---|
| Target Compound Data | 9.134 Å (for 2,4-di-tert-pentylphenoxy) |
| Comparator Or Baseline | 9.087 Å (for 2,4-di-tert-butylphenoxy) |
| Quantified Difference | Δ = 0.047 Å (approximately 0.5% larger steric barrier) |
| Conditions | DFT calculation (Cam-B3LYP/6-311G(d)) on ZnPc derivatives substituted at peripheral (B,C) positions |
Why This Matters
This quantified, albeit small, increase in steric hindrance is critical for preventing face-to-face π-π stacking of phthalocyanine rings, which directly improves solubility and film-forming properties for advanced color filter and sensor applications.
- [1] ACS Omega. (2024). “Alkyl-Substituted Phenoxy” Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films. 9(51), 50774–50785. https://doi.org/10.1021/acsomega.4c08931 View Source
